![molecular formula C11H11Cl2N B14397053 6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride CAS No. 90012-75-2](/img/structure/B14397053.png)
6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride is a chemical compound with the molecular formula C11H10ClN·ClH and a molecular weight of 228.118 g/mol . This compound is primarily used in industrial applications and is known for its unique chemical structure, which includes a cyclohepta[c]pyrrole ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the use of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction is carried out under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrroles.
Aplicaciones Científicas De Investigación
6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Industry: This compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylcyclohepta[c]pyrrole: Lacks the chlorine atom, leading to different reactivity and properties.
6-Bromo-1,3-dimethylcyclohepta[c]pyrrole: Similar structure but with a bromine atom instead of chlorine, affecting its chemical behavior.
1,3-Dimethyl-6-aminocyclohepta[c]pyrrole: Contains an amino group, leading to different chemical and biological properties.
Uniqueness
This compound’s specific structure allows for unique interactions in chemical and biological systems, making it valuable for various research and industrial purposes .
Propiedades
Número CAS |
90012-75-2 |
|---|---|
Fórmula molecular |
C11H11Cl2N |
Peso molecular |
228.11 g/mol |
Nombre IUPAC |
6-chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride |
InChI |
InChI=1S/C11H10ClN.ClH/c1-7-10-5-3-9(12)4-6-11(10)8(2)13-7;/h3-6H,1-2H3;1H |
Clave InChI |
RXIXPMLHKIBALU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=CC=C2C(=N1)C)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14396978.png)
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
![N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea](/img/structure/B14396989.png)
silane](/img/structure/B14396995.png)
![Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate](/img/structure/B14397001.png)
![N-Butyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14397010.png)
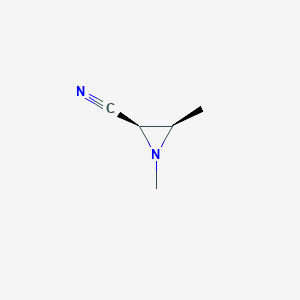
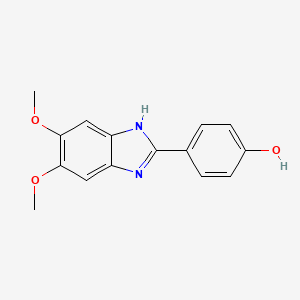
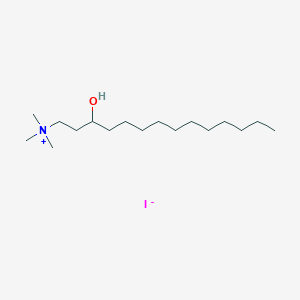
![5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide](/img/structure/B14397033.png)
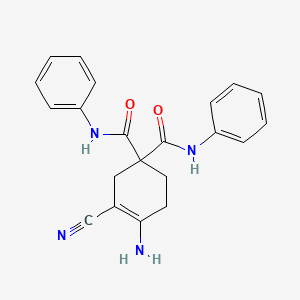
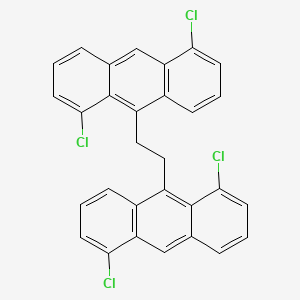
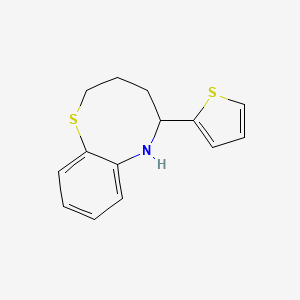
![1-Aza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B14397063.png)
